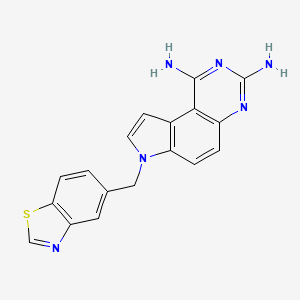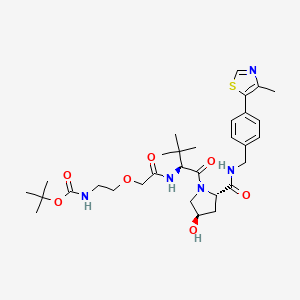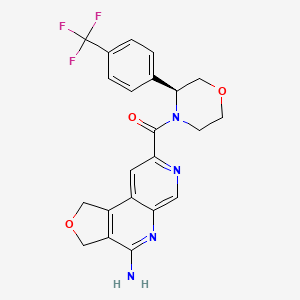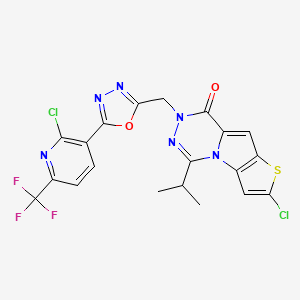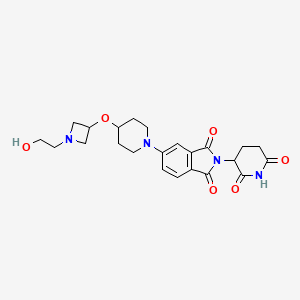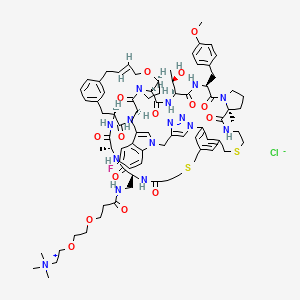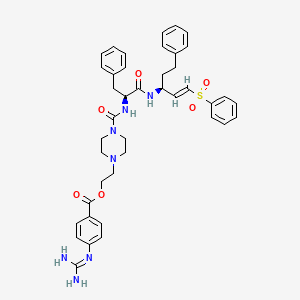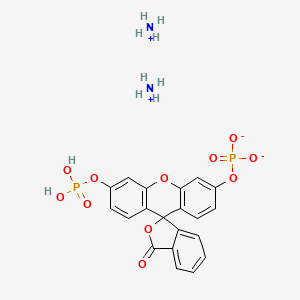
Kras G12D(8-16)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kirsten rat sarcoma viral oncogene homolog (KRAS) is a gene that encodes a protein involved in regulating cell division. The KRAS G12D mutation is a specific alteration where glycine at position 12 is replaced by aspartic acid. This mutation is prevalent in various cancers, including pancreatic, colorectal, and lung cancers . The KRAS G12D(8-16) peptide is a segment of the KRAS protein that includes this mutation and is often studied for its role in oncogenesis and potential as a therapeutic target .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of KRAS G12D(8-16) involves solid-phase peptide synthesis (SPPS), a method commonly used for synthesizing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of KRAS G12D(8-16) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The use of advanced purification techniques, such as preparative HPLC, ensures the production of high-purity peptides suitable for research and therapeutic applications .
化学反応の分析
Types of Reactions
KRAS G12D(8-16) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin
Purification: HPLC using acetonitrile and water with trifluoroacetic acid as the mobile phase
Major Products
The major product of these reactions is the KRAS G12D(8-16) peptide itself. During degradation, smaller peptide fragments and individual amino acids are formed .
科学的研究の応用
KRAS G12D(8-16) is extensively studied in cancer research due to its role in oncogenesis. It serves as a model for understanding the molecular mechanisms of KRAS-driven cancers and for developing targeted therapies . Researchers use this peptide to:
Investigate Signal Transduction: Study how the KRAS G12D mutation affects downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.
Develop Inhibitors: Screen and design small molecule inhibitors that specifically target the KRAS G12D mutation.
Vaccine Development: Explore the potential of KRAS G12D(8-16) as an antigen in cancer vaccines to elicit an immune response against KRAS-mutant tumors.
作用機序
KRAS G12D(8-16) exerts its effects by altering the normal function of the KRAS protein. The G12D mutation impairs the protein’s ability to hydrolyze guanosine triphosphate (GTP), leading to continuous activation of KRAS and persistent signaling through the MAPK and PI3K pathways . This results in uncontrolled cell proliferation and survival, contributing to tumor growth and progression .
類似化合物との比較
Similar Compounds
Uniqueness
KRAS G12D is unique due to its high prevalence in pancreatic and colorectal cancers and its distinct biochemical properties that make it challenging to target with small molecules . The development of specific inhibitors for KRAS G12D remains a significant focus in cancer research .
特性
分子式 |
C34H60N10O12 |
|---|---|
分子量 |
800.9 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C34H60N10O12/c1-16(2)26(36)31(52)44-28(18(5)6)33(54)38-13-22(45)40-19(7)29(50)42-21(12-25(48)49)30(51)37-15-24(47)43-27(17(3)4)32(53)39-14-23(46)41-20(34(55)56)10-8-9-11-35/h16-21,26-28H,8-15,35-36H2,1-7H3,(H,37,51)(H,38,54)(H,39,53)(H,40,45)(H,41,46)(H,42,50)(H,43,47)(H,44,52)(H,48,49)(H,55,56)/t19-,20-,21-,26-,27-,28-/m0/s1 |
InChIキー |
KYXPKTKDZBTZIR-YPUHKWPASA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |
正規SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


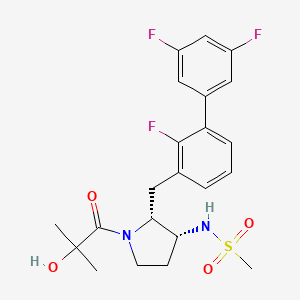
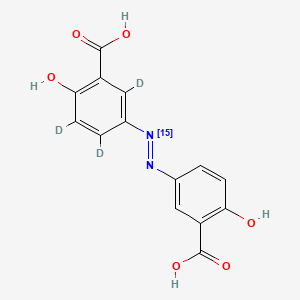
![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)

